3,4-Dimethoxy-alpha-phenylcinnamonitrile
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Overview
Description
3,4-Dimethoxy-alpha-phenylcinnamonitrile is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.315 g/mol. This compound is part of the cinnamonitrile family and is known for its unique structural features, including the presence of methoxy groups and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-alpha-phenylcinnamonitrile typically involves the reaction of alpha-phenylcinnamic acid with methanol in the presence of a strong acid catalyst. The reaction conditions include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-alpha-phenylcinnamonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxy-alpha-phenylcinnamonitrile has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3,4-Dimethoxy-alpha-phenylcinnamonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to its biological and chemical activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Dimethoxy-alpha-phenylcinnamonitrile is unique due to its specific structural features and reactivity. Similar compounds include other cinnamonitriles and related derivatives, such as 2,3-Dimethoxy-alpha-phenylcinnamonitrile and 3,4-Dimethoxy-beta-phenylcinnamonitrile. These compounds share similarities in their core structure but differ in the position and number of methoxy groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQFKZSOPMQHDN-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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